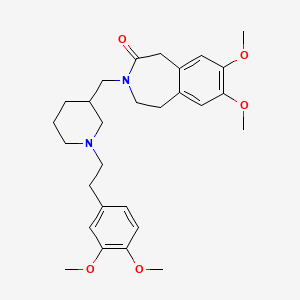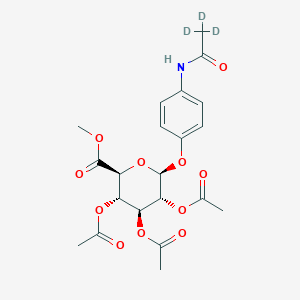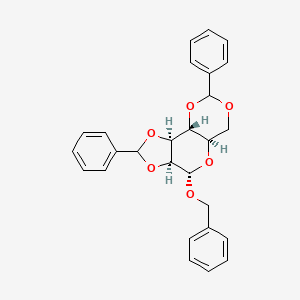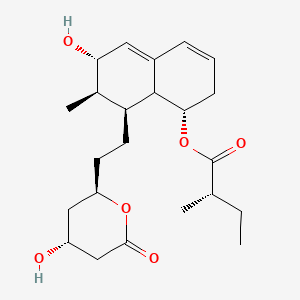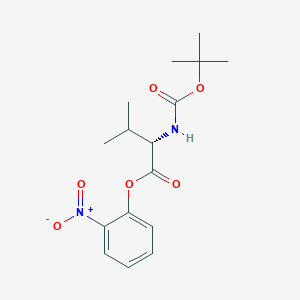![molecular formula C₂₉H₃₁NO₄ B1140648 2-[(2-{4-[(1Z)-1,2-Diphenylbut-1-en-1-yl]phenoxy}ethyl)(methyl)amino]-2-oxoethyl acetate CAS No. 1076198-47-4](/img/structure/B1140648.png)
2-[(2-{4-[(1Z)-1,2-Diphenylbut-1-en-1-yl]phenoxy}ethyl)(methyl)amino]-2-oxoethyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to a class of organic chemicals that may be synthesized through various chemical reactions, involving condensation, cyclization, and reduction processes. Such compounds often exhibit significant biological or chemical properties, motivating their synthesis and analysis.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from basic organic or aromatic precursors. For example, the synthesis of Ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate involves condensation of ethyl 2-chloroacetate with hydroxy groups of specific naphtho[1,2-b]pyran derivatives, followed by reduction with hydrogen in the presence of a palladium catalyst (Ju Liu et al., 2018).
Molecular Structure Analysis
X-ray crystallography is a common method to determine the molecular structure of synthesized compounds, providing insights into their conformation and geometry. The molecular structure is crucial for understanding the compound's reactivity and potential interactions with biological targets. The crystal structure of related compounds, such as Ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate, reveals how specific groups are oriented, influencing their chemical properties and reactivity (Yassir Filali Baba et al., 2019).
科学的研究の応用
Chemical Communication in Honeybees
Research on honeybees, such as the work by Trhlin and Rajchard (2018), explores the role of chemical communication within the colony, emphasizing the complexity of social interactions mediated by pheromones. This area highlights the importance of chemical synthesis and understanding in studying animal behavior and ecology, providing a context for the potential study of synthetic compounds in biological systems Chemical communication in the honeybee (Apis mellifera L.): a review.
Biodegradation and Environmental Fate
Thornton et al. (2020) reviewed the biodegradation and environmental fate of ethyl tert-butyl ether (ETBE), a gasoline additive. This research is pertinent to understanding how complex organic compounds, including the one of interest, might behave in the environment and how microbial processes can break down synthetic molecules. Such studies are crucial for environmental chemistry and pollution mitigation efforts Biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater: A review.
Advanced Oxidation Processes
Qutob et al. (2022) explored the degradation of acetaminophen through advanced oxidation processes (AOPs), highlighting the pathways and by-products of pharmaceutical degradation. This area of research is relevant for understanding how complex organic molecules, potentially including the compound of interest, are broken down through chemical processes, useful in pharmaceutical and environmental chemistry A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation.
Antioxidant Capacity Assays
Ilyasov et al. (2020) reviewed the ABTS/PP decolorization assay, a method for evaluating antioxidant capacity, which is essential for understanding the reactive and beneficial properties of chemical compounds, including potentially the compound of interest. This research area underscores the importance of chemical compounds in oxidative stress and their potential therapeutic applications ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways.
特性
IUPAC Name |
[2-[2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-methylamino]-2-oxoethyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31NO4/c1-4-27(23-11-7-5-8-12-23)29(24-13-9-6-10-14-24)25-15-17-26(18-16-25)33-20-19-30(3)28(32)21-34-22(2)31/h5-18H,4,19-21H2,1-3H3/b29-27- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZOMDVVUXMWFJ-OHYPFYFLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C(=O)COC(=O)C)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCN(C)C(=O)COC(=O)C)/C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652638 |
Source


|
| Record name | 2-[(2-{4-[(1Z)-1,2-Diphenylbut-1-en-1-yl]phenoxy}ethyl)(methyl)amino]-2-oxoethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-{4-[(1Z)-1,2-Diphenylbut-1-en-1-yl]phenoxy}ethyl)(methyl)amino]-2-oxoethyl acetate | |
CAS RN |
1076198-47-4 |
Source


|
| Record name | 2-[(2-{4-[(1Z)-1,2-Diphenylbut-1-en-1-yl]phenoxy}ethyl)(methyl)amino]-2-oxoethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


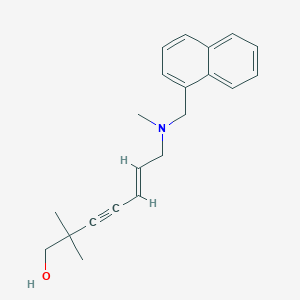
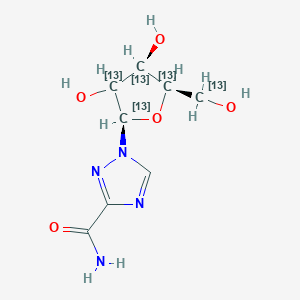
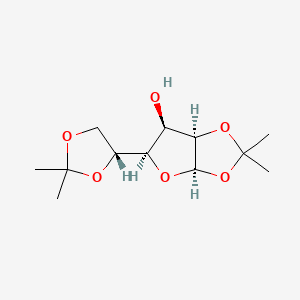


![N-Debenzoyl-7-{[(2,2,2,-trichloroethyl)oxy]carbonyl}paclitaxel](/img/structure/B1140576.png)
![3-O-tert-butyl 5-O-[(1S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B1140577.png)
![7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III](/img/structure/B1140578.png)
